molecular formula C17H17N5O2S B2891470 5-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 2379977-67-8

5-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2891470
CAS No.: 2379977-67-8
M. Wt: 355.42
InChI Key: HFOACICDDXYOFF-UHFFFAOYSA-N
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Description

5-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole core linked to a piperidine ring through a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . The piperidine ring can be synthesized separately and then linked to the benzothiadiazole core through a methanone bridge using appropriate coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

5-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The benzothiadiazole core is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with other molecules. The piperidine ring may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is unique due to its specific combination of a benzothiadiazole core and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-16(13-2-3-14-15(10-13)21-25-20-14)22-8-4-12(5-9-22)11-24-17-18-6-1-7-19-17/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOACICDDXYOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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